ルブソシド

説明

ルブソサイドは、主に中国南部原産の植物であるRubus suavissimus S. Leeの 葉から抽出された天然の非カロリー甘味料です。 スクロースの約114倍甘く、低血糖、抗アレルギー、抗う蝕、抗血管新生などの様々な生物活性を示します 。 ルブソサイドは、その溶解特性でも知られており、医薬品や食品業界において貴重な化合物となっています .

製造方法

合成経路と反応条件

ルブソサイドは、ステビオサイドなどのステビオール配糖体から特定の酵素を用いて合成することができます。 このような酵素の一つに、Chryseobacterium scophthalmum由来のβ-グルコシダーゼがあり、ステビオサイドを選択的に加水分解してルブソサイドを高収率で生成します 。 反応は通常、47.5℃で70分間行われ、99%のルブソサイド収率が得られます .

工業生産方法

ルブソサイドの工業生産には、ステビア・レバウディアナの葉からステビオサイドを抽出し、その後、酵素変換によってルブソサイドを生成する方法があります。 この方法は効率的でスケーラブルであり、大規模生産に適しています 。 グリコシルトランスフェラーゼとUDPG再生系を組み合わせた遺伝子組み換え大腸菌株の使用も、生産性向上のための方法として検討されています .

科学的研究の応用

Rubusoside has a wide range of scientific research applications:

Chemistry: Used as a solubilizing agent for various compounds, enhancing their solubility and stability.

Biology: Studied for its effects on lipid metabolism and its potential as an anti-hypertriglyceridemia agent.

Medicine: Investigated for its hypoglycemic effects and potential use as an anti-diabetic drug.

作用機序

生化学分析

Biochemical Properties

Rubusoside has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against the enzyme mutansucrase of Streptococcus mutans, a bacterium involved in dental caries . This inhibition activity was due to hydrophobic and hydrogen bonding interactions .

Cellular Effects

Rubusoside has demonstrated significant effects on various types of cells. It has been found to decrease blood glucose levels by protecting pancreatic islet cells . In addition, it has shown a protective effect on Streptococcus mutans biofilms, affecting the cariogenic properties and virulence gene expression of these bacterial cells .

Molecular Mechanism

The molecular mechanism of rubusoside involves its interaction with biomolecules and its impact on gene expression. For instance, it has shown competitive inhibition against the activity of mutansucrase, a key enzyme in the development of dental caries . This inhibition is due to hydrophobic and hydrogen bonding interactions .

Temporal Effects in Laboratory Settings

Over time, rubusoside has shown to exert significant effects in laboratory settings. For instance, it has been found to partly reverse the metabolism disorders induced by a high-fat diet in animal models . This suggests that rubusoside may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of rubusoside have been found to vary with different dosages in animal models. For instance, a dose of 250 mg/(kg·day) rubusoside significantly reduces serum triglyceride levels in rats on a high-fat diet .

Metabolic Pathways

Rubusoside is involved in various metabolic pathways. It has been found to intervene in some major metabolic pathways, involving amino acid metabolism, synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .

Transport and Distribution

It has been suggested that rubusoside may be transported and distributed within cells via certain transporters or binding proteins .

Subcellular Localization

It has been suggested that certain transcription factors, such as SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152, which have been verified to be critical regulators of rebaudioside A (RA) biosynthesis, might also play a role in the subcellular localization of rubusoside .

準備方法

Synthetic Routes and Reaction Conditions

Rubusoside can be synthesized from stevioside, a steviol glycoside, using specific enzymes. One such enzyme is β-glucosidase from Chryseobacterium scophthalmum, which selectively hydrolyzes stevioside to produce rubusoside with a high yield . The reaction is typically carried out at 47.5°C for 70 minutes, resulting in a 99% yield of rubusoside .

Industrial Production Methods

Industrial production of rubusoside involves the extraction of stevioside from Stevia rebaudiana leaves, followed by enzymatic conversion to rubusoside. This method is efficient and scalable, making it suitable for large-scale production . The use of engineered Escherichia coli strains to couple glycosyltransferase with UDPG regeneration systems has also been explored to improve productivity .

化学反応の分析

反応の種類

ルブソサイドは、グリコシル化や加水分解など、様々な化学反応を起こします。 グリコシル化は、ルブソサイドに糖残基が添加される反応であり、加水分解はグリコシド結合が切断される反応です .

一般的な試薬と条件

ルブソサイドのグリコシル化に使用される一般的な試薬には、UDP-グルコースとグリコシルトランスフェラーゼが含まれます 。 加水分解反応では、一般的にβ-グルコシダーゼ酵素が、制御された温度とpH条件下で使用されます .

生成される主な生成物

ルブソサイドのグリコシル化から生成される主な生成物には、レバウディオサイドKAやその他のステビオール配糖体があります 。 ルブソサイドの加水分解では、主にステビオールとグルコースが生成されます .

科学研究における用途

ルブソサイドは、科学研究において幅広い用途があります。

類似化合物との比較

特性

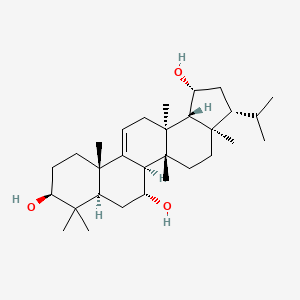

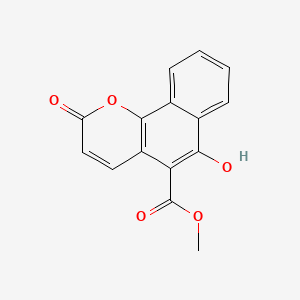

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPVROCHNBYFTP-OSHKXICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64849-39-4 | |

| Record name | Rubusoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubusoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBUSOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)